LogP and Hydrogen Bonding vs. Amino Analog
4-(3-Cyanopropoxy)-benzamide exhibits a computed LogP of 1.3, positioning it as a moderately lipophilic compound [1]. In contrast, its direct analog, 4-(3-aminopropoxy)-benzamide (the reduced form of the target compound ), is expected to have a significantly lower LogP (more hydrophilic) due to the ionizable primary amine. This difference in LogP is a critical differentiator for assays requiring passive membrane permeability. Furthermore, 4-(3-Cyanopropoxy)-benzamide has 3 hydrogen bond acceptors (amide oxygen, ether oxygen, and nitrile nitrogen) and 1 hydrogen bond donor (amide NH2) [1], whereas the amino analog would have an additional donor and a basic center, drastically altering its solubility and pKa profile.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 4-(3-Aminopropoxy)-benzamide: < 1.3 (inferred based on amine group polarity) |
| Quantified Difference | Inferred difference of >0.5 LogP units |
| Conditions | Computed property (in silico); MolAid Database [1] |
Why This Matters
Lipophilicity (LogP) is a primary determinant of a compound's ability to cross cell membranes; selecting the cyano version over the amino version ensures the correct permeability profile for cellular assays.
- [1] MolAid. (n.d.). 4-<(3-cyanopropyl)oxy>benzamide | 125439-52-3. Retrieved from MolAid chemical database. View Source
